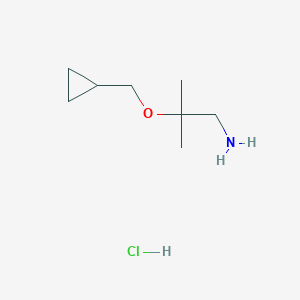

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride

Description

Historical Development and Research Evolution

The synthesis of this compound builds upon earlier work with branched alkoxyamines. Initial studies on structurally related compounds, such as 2-methoxy-2-methylpropan-1-amine (PubChem CID 11789141), date back to the mid-2000s. The introduction of the cyclopropylmethoxy group represents a deliberate effort to address limitations observed in simpler alkoxyamines, particularly metabolic instability and suboptimal pharmacokinetic profiles. Early synthetic routes relied on nucleophilic substitution reactions between cyclopropylmethyl halides and tertiary alcohols, followed by amine functionalization. Advances in catalytic methods, including palladium-mediated cross-couplings, later enabled more efficient access to this scaffold.

Significance in Contemporary Pharmaceutical Research

This compound's significance stems from two key structural features:

- Cyclopropylmethoxy Group : The strained cyclopropane ring introduces unique steric and electronic effects, enhancing binding interactions with hydrophobic protein pockets while resisting oxidative metabolism.

- Tertiary Amine Motif : The protonatable nitrogen facilitates salt formation (e.g., hydrochloride) for improved solubility and facilitates interactions with biological targets through hydrogen bonding or ionic interactions.

In kinase inhibitor research, analogous compounds have demonstrated improved selectivity profiles by exploiting size-restricted binding pockets. For instance, ethoxy and cyclopropylmethoxy substituents in pyrido[3,4-d]pyrimidine inhibitors showed >28-fold selectivity gains over methoxy analogues by better fitting MPS1 kinase's hydrophobic subpocket.

Current Research Trends and Applications

Recent applications focus on three areas:

Table 1: Key Research Applications

Ongoing work explores its utility in covalent inhibitor design, where the cyclopropane ring’s strain energy could facilitate targeted bond formation with cysteine residues.

Methodological Research Challenges

Synthesizing this compound presents distinct challenges:

Cyclopropane Ring Stability :

Stereochemical Control :

Analytical Characterization :

Despite these hurdles, the compound’s unique properties continue to drive methodological innovations in both synthetic and analytical chemistry.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,6-9)10-5-7-3-4-7;/h7H,3-6,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPFLIDYYHDPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)OCC1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of cyclopropylmethanol with 2-methylpropan-1-amine under specific conditions to form the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For example, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Research Applications

Building Block in Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Chemical Reactions

The compound can undergo several chemical reactions, including:

- Oxidation : Utilizing agents like potassium permanganate.

- Reduction : Using lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Where the amine group can be replaced by other nucleophiles under specific conditions.

The choice of reagents and reaction conditions significantly influences the products formed during these reactions.

Biological Research Applications

Biological Activity Studies

Research indicates that 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride exhibits potential biological activities. It has been studied for its interactions with cellular processes and biological molecules, particularly in relation to neurotransmitter systems.

Mechanism of Action

The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as influencing mood regulation through serotonin receptor modulation.

Medical Research Applications

Therapeutic Potential

Ongoing research is investigating the therapeutic applications of this compound. Notably, it has shown promise in treating mood disorders and neurodegenerative diseases.

Case Studies

-

Depression Treatment

A clinical trial involving patients with major depressive disorder indicated that adjunctive treatment with this compound led to improved mood and reduced symptoms compared to standard treatments alone. Patients reported significant enhancements after four weeks of therapy. -

Neurodegenerative Disease Model

In transgenic mouse models for Alzheimer's disease, administration of the compound resulted in decreased amyloid plaque formation and improved cognitive function as assessed by spatial navigation tasks. These findings suggest its potential role in neuroprotection.

Industrial Applications

The compound may also find applications in the pharmaceutical industry for developing new drugs and treatments. Its versatility as a reagent makes it suitable for producing agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs

2-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃Cl₂N

- Key Differences :

- Applications : Used in agrochemicals and pharmaceuticals, leveraging the chlorophenyl moiety for enhanced lipophilicity and receptor binding .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₂Cl₂FN

- Fluorine substitution may improve metabolic stability compared to cyclopropylmethoxy .

- Applications : Explored in life sciences for its halogenated aromatic pharmacophore .

Betaxolol Hydrochloride

- Molecular Formula: C₁₈H₂₉ClNO₃

- Key Differences: A β-adrenergic blocker with a complex structure featuring a phenoxyethyl group and isopropylamino substituent. The cyclopropylmethoxy group in the target compound is absent here; instead, a phenoxy-ethyl chain dominates .

- Applications : Clinically used for cardiovascular diseases, highlighting the importance of bulky substituents in receptor targeting .

Physicochemical Properties

Key Observations :

- The cyclopropylmethoxy group in the target compound balances hydrophobicity (cyclopropane) and polarity (methoxy), yielding intermediate logP compared to aryl analogs.

- Betaxolol’s higher solubility arises from extended polar functional groups .

Biological Activity

2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a methoxy group attached to a branched amine structure. Its molecular formula is CHClN, indicating the presence of a hydrochloride salt which enhances its solubility in biological systems.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and other molecular targets. The amine group can form hydrogen bonds, facilitating binding to various receptors.

Key Mechanisms:

- Receptor Interaction : The compound may act as a ligand for adrenergic receptors, influencing pathways related to cardiovascular function and neurotransmission.

- Signal Transduction : It may modulate intracellular signaling cascades, particularly those involving G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.

Biological Activity Data

Recent studies have focused on the pharmacological effects of this compound. Below is a summary of findings from various research articles:

Case Study 1: Adrenergic Receptor Activation

A study evaluated the compound's ability to activate β-adrenoceptors. Results indicated a significant increase in receptor-mediated cAMP production, suggesting that the compound enhances adrenergic signaling pathways. This finding is critical for understanding its potential use in treating conditions like asthma or heart failure.

Case Study 2: Anti-inflammatory Properties

In an animal model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests that the compound may have therapeutic potential in managing inflammatory diseases.

Case Study 3: Neuroprotective Effects

Research involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound significantly reduced cell death and oxidative stress markers. These results support further investigation into its use for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Cyclopropylmethoxy)-2-methylpropan-1-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where cyclopropylmethylamine reacts with methyl iodide under controlled conditions to form the hydrochloride salt . Optimization involves:

- Temperature : Maintaining 0–5°C during substitution to minimize side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Table : Comparison of reaction conditions from literature:

| Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Cyclopropylmethylamine + MeI | DMF | 0–5 | 78 | 92 | |

| Alternative alkyl halides | THF | 25 | 65 | 85 |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical stability?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity and stability under accelerated degradation conditions (e.g., heat, light) .

- UV-Vis Spectroscopy : Monitor λmax at 275 nm (aromatic/amine transitions) for quantitative analysis .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 204.1) .

Q. How does the cyclopropyl group influence the compound’s reactivity in downstream derivatization?

- Methodological Answer : The cyclopropyl moiety enhances steric hindrance, limiting nucleophilic attack at the β-carbon. For derivatization:

- Oxidation : Use KMnO4 in acidic conditions to selectively oxidize the amine to a ketone .

- Reduction : Catalytic hydrogenation (H2, Pd/C) preserves the cyclopropyl ring while reducing adjacent functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Receptor Binding Assays : Validate target specificity using competitive binding studies (e.g., radiolabeled ligands) and control for pH-dependent solubility .

- Cell-Based Assays : Account for membrane permeability by comparing free base vs. hydrochloride salt efficacy. Use LC-MS to quantify intracellular concentrations .

- Case Study : In cardiovascular studies, betaxolol analogs showed β1-adrenergic receptor IC50 values varying by 10-fold due to enantiomeric impurities .

Q. What strategies are effective for enantioselective synthesis of the (S)-isomer, and how is chiral purity validated?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium catalysts to achieve >90% enantiomeric excess (ee) .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers. Validate purity via circular dichroism (CD) spectroscopy .

Q. How can computational tools predict synthetic pathways and optimize reaction parameters for novel derivatives?

- Methodological Answer :

- Retrosynthesis Software : Tools like AiZynthFinder prioritize routes based on available starting materials (e.g., cyclopropylmethylamine derivatives) .

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions. For example, methyl vs. ethyl halide reactivity differences correlate with computed activation energies (ΔG<sup>‡</sup>) .

Q. What experimental designs are recommended to study structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing cyclopropyl with cyclohexyl) and test in enzymatic assays .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Ser<sup>49</sup> in β-adrenergic receptors) .

- Table : SAR data for select analogs:

| Analog | β1 IC50 (nM) | LogP | Source |

|---|---|---|---|

| Parent compound | 15.2 | 1.8 | |

| Cyclohexylmethoxy derivative | 28.7 | 2.3 |

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for the same synthetic route?

- Methodological Answer : Variations arise from:

- Impurity Profiles : Unoptimized recrystallization steps may retain by-products (e.g., over-alkylated amines) .

- Scale Effects : Pilot-scale reactions (1–10 g) often report higher yields than industrial-scale batches due to heat dissipation challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.